Measurable Lipophilicity Difference (LogP) vs. Regioisomer 3-Methanesulfonyl-2-methylaniline
The target compound, 2-methanesulfonyl-3-methylaniline, exhibits a lower predicted octanol-water partition coefficient (LogP) of 0.5 compared to its regioisomer 3-methanesulfonyl-2-methylaniline, which has a predicted LogP of 0.8 [1][2]. This 37.5% decrease in lipophilicity is a direct consequence of the altered substitution pattern, which affects the compound's ability to permeate biological membranes and its solubility profile in aqueous assay buffers.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | 3-Methanesulfonyl-2-methylaniline (CAS 1335496-96-2) = 0.8 |
| Quantified Difference | 0.3 (37.5% lower) |
| Conditions | Predicted octanol-water partition coefficient (LogP) based on validated computational models. Data sourced from ChemSpace and MolAid databases. |
Why This Matters
This difference is critical for medicinal chemists optimizing lead compounds for oral bioavailability or for scientists requiring specific solubility characteristics in reaction media.
- [1] ChemSpace. 2-methanesulfonyl-3-methylaniline. CSSB00013031283. CAS 497227-21-1. Properties: LogP 0.5. View Source
- [2] MolAid. 3-Methanesulfonyl-2-methylaniline. CAS 1335496-96-2. MS_23141434. Properties: LogP 0.8. View Source
